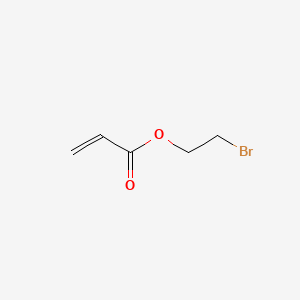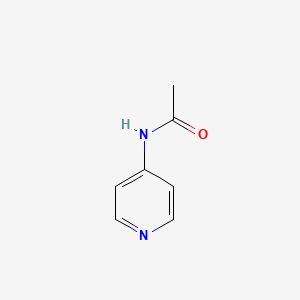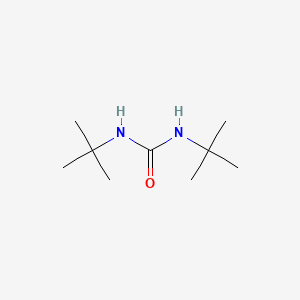
Allyl methyl ether
Vue d'ensemble
Description
Allyl Methyl Ether is a compound of interest in organic chemistry due to its utility as a building block in the synthesis of more complex molecules. It's a simple ether that serves as a precursor in various organic synthesis reactions, highlighting the importance of understanding its properties and reactions.
Synthesis Analysis
The synthesis of ethers, including Allyl Methyl Ether, can be achieved through several protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, and others. Transition metal-free coupling reactions between aliphatic alcohols and unsymmetric diaryliodonium salts, as well as microwave-assisted synthesis, have been explored for their efficiency and environmental friendliness. These methods have evolved to overcome drawbacks such as deactivation through decomposition and the accumulation of significant amounts of acid due to the hydrolysis of Lewis acid catalysts (Mandal et al., 2016).
Applications De Recherche Scientifique
High-Temperature Reactions in Water
Allyl phenyl ether has been studied for its behavior when heated in water at high temperatures, demonstrating diverse product distributions. This research highlights the use of high-temperature water as an environmentally benign alternative to traditional acid catalysts or organic solvents for interconverting alcohols and alkenes (Bagnell et al., 1996).
Palladium-Catalyzed Exchange Reactions
Research has shown that allylic compounds like allyl methyl ethers react with active-hydrogen compounds in the presence of palladium catalysts, leading to allylic derivatives (Takahashi et al., 1972).
Asymmetric Synthesis
Studies have demonstrated the use of allyl methyl ethers in the stereoselective allylation of methyl ketones, contributing to the field of asymmetric synthesis and production of tertiary homoallylic ethers (Tietze et al., 2004).
Transition Metal-Catalyzed Substitution Reactions
Research has explored the use of unactivated allylic ethers in transition metal-catalyzed allylic substitution reactions, emphasizing their utility in the formation of C-C, C-N, and C-O bonds (Butt & Zhang, 2015).
Polymerization Applications
Allyl methyl ethers have been used in the synthesis of polysaccharides, demonstrating their role in the creation of water-soluble and insoluble resins (Schweiger, 1964).
Nickel-Catalyzed Allyl-Transfer Reactions
Studies indicate that allylic compounds, including allyl methyl ethers, can be effectively used in nickel-catalyzed allyl-transfer reactions, providing pathways for the synthesis of various organic compounds (Furukawa et al., 1973).
Safety And Hazards
Orientations Futures
The development of technologically attractive methods for the production of ethers like Allyl methyl ether is necessary . The adsorption dynamics of the bifunctional molecule allyl methyl ether on Si(001) was studied using molecular beam techniques, indicating a predominant role of the ether group and a minor influence of the C=C double bond on the adsorption dynamics of AME on Si (001) .
Propriétés
IUPAC Name |
3-methoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4-5-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASUFOTUSHAIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060839 | |
| Record name | 1-Propene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl methyl ether | |
CAS RN |
627-40-7 | |
| Record name | Allyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1265567.png)




![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)
![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)
